molecular formula C3H2N6O2 B11540079 3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate

3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate

Cat. No.: B11540079
M. Wt: 154.09 g/mol
InChI Key: ZHAUZUGVGDLFPG-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate is a heterocyclic compound featuring both triazole and oxatriazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1H-1,2,4-triazole with suitable nitrile oxides, leading to the formation of the oxatriazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the triazole or oxatriazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological activity is of significant interest. It has been studied for its potential as an antimicrobial agent, given the known bioactivity of triazole derivatives. Research is ongoing to explore its efficacy against various pathogens.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include antifungal, antibacterial, and anticancer activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate exerts its effects involves interactions with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets are subject to ongoing research, with studies focusing on its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole compound with similar reactivity but lacking the oxatriazole ring.

    1,2,3-Triazole: Another triazole derivative with different substitution patterns and reactivity.

    Oxadiazole: A related heterocycle with an oxygen and nitrogen ring, showing different chemical properties.

Uniqueness

3-(1H-1,2,4-triazol-3-yl)-1,2,3,4-oxatriazol-3-ium-5-olate is unique due to the combination of triazole and oxatriazole rings, providing a distinct set of chemical and biological properties

Properties

Molecular Formula

C3H2N6O2

Molecular Weight

154.09 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)oxatriazol-3-ium-5-olate

InChI

InChI=1S/C3H2N6O2/c10-3-7-9(8-11-3)2-4-1-5-6-2/h1H,(H-,4,5,6,7,8,10)

InChI Key

ZHAUZUGVGDLFPG-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)[N+]2=NOC(=N2)[O-]

Origin of Product

United States

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